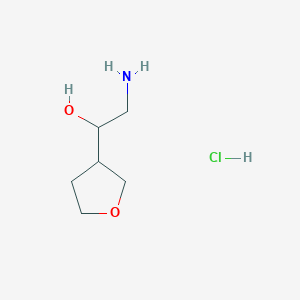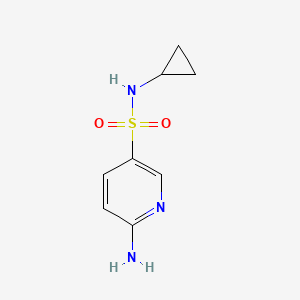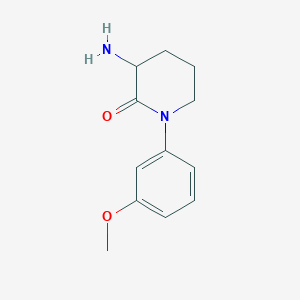![molecular formula C16H25N3O B1373672 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide CAS No. 1218166-69-8](/img/structure/B1373672.png)
2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide
Vue d'ensemble
Description
“2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide” is a compound with the molecular formula C16H25N3O . It has a molecular weight of 275.39 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide” consists of a pyrrolidine ring attached to a phenyl group and a hexanamide group .Chemical Reactions Analysis
The pyrrolidine ring in “2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide” is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The saturated scaffold allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Applications De Recherche Scientifique
1. Role in Antibiotic Synthesis
2-Amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide, as a pyrrolidine derivative, has been identified as a key intermediate in the preparation of antibiotics. For example, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a crucial step in the development of premafloxacin, an antibiotic for veterinary use, involves pyrrolidine-based compounds (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
2. Discovery of Selective Inverse Agonists
In the realm of medicinal chemistry, similar compounds have been utilized in the discovery of selective inverse agonists. For instance, a phenyl (3-phenylpyrrolidin-3-yl)sulfone series of RORγt inverse agonists was developed using a pyrrolidine-based structure, highlighting its importance in designing drugs with high selectivity and desirable pharmacokinetic properties (Duan et al., 2019).
3. Application in Melanin-Concentrating Hormone Receptor Antagonists
Compounds derived from 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide have been identified as potent and functionally active antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1). This discovery is significant in pharmacology, as one such compound demonstrated both good oral bioavailability and in vivo efficacy in rats (Huang et al., 2005).
4. Fluorescence Binding Studies
In analytical chemistry, derivatives of pyrrolidine-based compounds have been used in fluorescence binding studies. For instance, the synthesis of p-hydroxycinnamic acid amides and their interaction with bovine serum albumin were investigated, demonstrating the chemical versatility and utility of such compounds in biochemical research (Meng, Zhu, Zhao, Yu, & Lin, 2012).
Orientations Futures
Propriétés
IUPAC Name |
2-amino-N-(3-pyrrolidin-1-ylphenyl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-2-3-9-15(17)16(20)18-13-7-6-8-14(12-13)19-10-4-5-11-19/h6-8,12,15H,2-5,9-11,17H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTUEVOINOULMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC1=CC(=CC=C1)N2CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



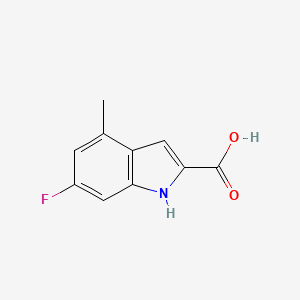
![2-[(Pyrrolidin-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride](/img/structure/B1373590.png)
![2,2,2-trifluoroethyl N-{4-[cyclohexyl(methyl)amino]-3-fluorophenyl}carbamate hydrochloride](/img/structure/B1373591.png)

![5'-Bromospiro[cyclopentane-1,3'-indoline]](/img/structure/B1373595.png)
![[4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride](/img/structure/B1373598.png)
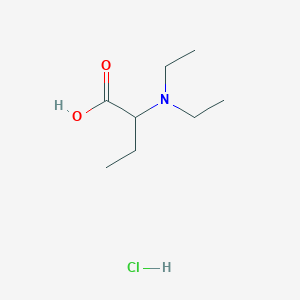
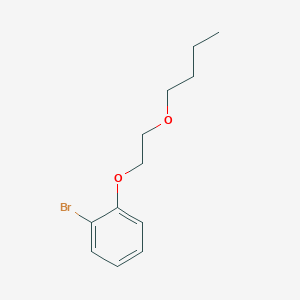

![1-{2-Chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol](/img/structure/B1373607.png)
![4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one dihydrochloride](/img/structure/B1373608.png)
